molecular formula C13H21ClN2O3 B6332859 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride CAS No. 116290-71-2

1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride

Cat. No. B6332859
CAS RN: 116290-71-2
M. Wt: 288.77 g/mol
InChI Key: UWWBIYGLDJXNGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride, commonly known as TMPP, is an organic compound belonging to the class of piperazines. It is a white crystalline solid that is soluble in water and alcohol. TMPP is used in a wide range of scientific research applications, including biochemical and physiological studies. It can be synthesized using a variety of methods, and has several advantages and limitations when used in laboratory experiments.

Scientific Research Applications

TMPP has several scientific research applications, including biochemical and physiological studies. It has been used to study the effects of drugs on the central nervous system and to investigate the biochemical and physiological effects of various compounds. It has also been used to study the effects of drugs on the cardiovascular system, to study the pharmacokinetics of drugs, and to study the effects of drugs on the endocrine system.

Mechanism of Action

The exact mechanism of action of TMPP is not fully understood. However, it is believed that TMPP acts as an agonist at certain receptor sites in the body, which can lead to the activation of certain biochemical pathways. It is also believed that TMPP can interact with certain enzymes in the body, which can lead to the activation of certain physiological pathways.
Biochemical and Physiological Effects
TMPP has been shown to have several biochemical and physiological effects. It has been shown to have an inhibitory effect on the release of dopamine in the brain, which can lead to an increase in the levels of serotonin in the brain. It has also been shown to have an inhibitory effect on the release of norepinephrine in the brain, which can lead to an increase in the levels of GABA in the brain. In addition, TMPP has been shown to have an inhibitory effect on the release of glutamate in the brain, which can lead to an increase in the levels of glycine in the brain.

Advantages and Limitations for Lab Experiments

TMPP has several advantages and limitations when used in laboratory experiments. One of the main advantages of TMPP is that it is relatively inexpensive and easy to obtain. It is also relatively stable and can be stored for long periods of time. Additionally, TMPP has a low toxicity and is generally safe to use in laboratory experiments.
However, there are also some limitations when using TMPP in laboratory experiments. One of the main limitations is that it has a relatively low solubility in water, which can make it difficult to use in certain experiments. Additionally, TMPP has a relatively short half-life, which means that it needs to be used quickly after synthesis.

Future Directions

There are several potential future directions for TMPP research. One potential direction is to further investigate the mechanism of action of TMPP and its effects on various biochemical and physiological pathways. Another potential direction is to develop new methods for synthesizing TMPP, which could potentially improve its solubility and stability. Additionally, further research could be done to investigate the potential therapeutic applications of TMPP. Finally, further research could be done to investigate the potential toxicity of TMPP and its effects on human health.

Synthesis Methods

TMPP can be synthesized using several different methods. One of the most common methods is the reaction of 3,4,5-trimethoxybenzaldehyde and piperazine. This reaction is conducted in a solvent such as ethanol, and requires the use of a catalyst such as p-toluenesulfonic acid. Another method is the reaction of 3,4,5-trimethoxybenzyl chloride and piperazine, which is also conducted in a solvent such as ethanol and requires the use of a catalyst such as p-toluenesulfonic acid. Other methods for synthesizing TMPP include the reaction of 3,4,5-trimethoxybenzyl alcohol and piperazine, and the reaction of 3,4,5-trimethoxybenzyl amine and piperazine.

properties

IUPAC Name

1-(3,4,5-trimethoxyphenyl)piperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3.ClH/c1-16-11-8-10(15-6-4-14-5-7-15)9-12(17-2)13(11)18-3;/h8-9,14H,4-7H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWBIYGLDJXNGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641011
Record name 1-(3,4,5-Trimethoxyphenyl)piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride

CAS RN

38869-07-7
Record name 1-(3,4,5-Trimethoxyphenyl)piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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